molecular formula C8H10O2 B3052511 1-(Furan-2-yl)-2-methylpropan-1-one CAS No. 4208-53-1

1-(Furan-2-yl)-2-methylpropan-1-one

Cat. No.: B3052511
CAS No.: 4208-53-1
M. Wt: 138.16 g/mol
InChI Key: IQSLUERCHTWGDH-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-methylpropan-1-one is an organic compound belonging to the class of furan derivatives It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a 2-methylpropan-1-one moiety

Mechanism of Action

Target of Action

1-(Furan-2-yl)-2-methylpropan-1-one is a compound that has been studied for its potential use in the production of pharmaceutical medicines and natural products .

Mode of Action

The compound’s mode of action involves the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using the Lactobacillus paracasei BD101 biocatalyst . This process results in the production of (S)-1-(furan-2-yl)propan-1-ol, also known as (S)-2 . The conversion rate is over 99%, with an enantiomeric excess (ee) of over 99% .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of pyranone, which can be used in the creation of various pharmaceuticals and natural products . The compound is also involved in the asymmetric bioreduction process, which is a key step in the synthesis of (S)-2 .

Pharmacokinetics

The compound can be analyzed by reverse phase (rp) hplc method with simple conditions . This suggests that the compound has certain properties that allow it to be effectively analyzed and potentially absorbed, distributed, metabolized, and excreted in the body.

Result of Action

The result of the action of this compound is the production of (S)-2 . This compound can be used in the synthesis of pyranone, which in turn can be used in the creation of sugar analogues, antibiotics, tirantamycines, and anticancer drugs . This suggests that the compound has significant potential in the field of pharmaceuticals and natural product synthesis.

Action Environment

The action environment of this compound involves the use of the Lactobacillus paracasei BD101 biocatalyst . This biocatalyst is obtained from boza, a grain-based fermented beverage The use of this biocatalyst suggests that the compound’s action, efficacy, and stability may be influenced by factors related to the fermentation process and the specific properties of the biocatalyst

Biochemical Analysis

Biochemical Properties

1-(Furan-2-yl)-2-methylpropan-1-one is involved in several biochemical reactions. It has been found to undergo asymmetric bioreduction using the Lactobacillus paracasei BD101 biocatalyst . This reaction is significant as it leads to the production of (S)-1-(furan-2-yl)propan-1-ol, a compound used in the synthesis of various pharmaceutical medicines and natural products .

Cellular Effects

The cellular effects of this compound are not fully understood due to limited research. Related furan derivatives have been shown to exhibit various cellular effects. For instance, Flazin, a furan derivative, has been found to inhibit the proliferation of HL-60 cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in a study involving the bioreduction of this compound, it was found that over 50 hours, 8.37g of this compound was entirely transformed into (S)-1-(furan-2-yl)propan-1-ol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of furan with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids or strong acids.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

1-(Furan-2-yl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of polymers, resins, and other materials with specialized properties.

Comparison with Similar Compounds

    Furfural: A furan derivative used as a platform chemical for various applications.

    5-Hydroxymethylfurfural: Another furan derivative with significant industrial importance.

    2-Acetylfuran: Similar in structure but with different functional groups, leading to distinct chemical properties.

Uniqueness: 1-(Furan-2-yl)-2-methylpropan-1-one is unique due to its specific combination of the furan ring and the 2-methylpropan-1-one moiety

Properties

IUPAC Name

1-(furan-2-yl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6(2)8(9)7-4-3-5-10-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSLUERCHTWGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282684
Record name 1-(furan-2-yl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4208-53-1
Record name 1-(2-Furanyl)-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4208-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 27358
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC27358
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27358
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(furan-2-yl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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